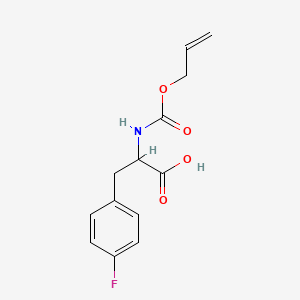
N-Allyloxycarbonyl-4-fluoro-DL-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyloxycarbonyl-4-fluoro-DL-phenylalanine is a synthetic amino acid derivative It is characterized by the presence of an allyloxycarbonyl group attached to the nitrogen atom and a fluorine atom substituted at the para position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyloxycarbonyl-4-fluoro-DL-phenylalanine typically involves the protection of the amino group of 4-fluoro-DL-phenylalanine with an allyloxycarbonyl group. This can be achieved through the reaction of 4-fluoro-DL-phenylalanine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Allyloxycarbonyl-4-fluoro-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
N-Allyloxycarbonyl-4-fluoro-DL-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-Allyloxycarbonyl-4-fluoro-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes. The allyloxycarbonyl group can protect the amino group during peptide synthesis, preventing unwanted side reactions. The fluorine atom can enhance the compound’s binding affinity to certain enzymes, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-4-fluoro-DL-phenylalanine
- N-Boc-4-fluoro-DL-phenylalanine
- N-Fmoc-4-fluoro-DL-phenylalanine
Uniqueness
N-Allyloxycarbonyl-4-fluoro-DL-phenylalanine is unique due to the presence of the allyloxycarbonyl protecting group, which offers distinct advantages in peptide synthesis. The fluorine substitution also imparts unique chemical properties, such as increased stability and binding affinity, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C13H14FNO4 |
|---|---|
Peso molecular |
267.25 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-2-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C13H14FNO4/c1-2-7-19-13(18)15-11(12(16)17)8-9-3-5-10(14)6-4-9/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17) |
Clave InChI |
QMZPYLGAEZRBOM-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


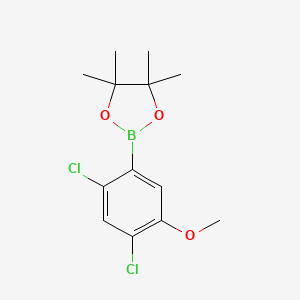
![1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid](/img/structure/B13512870.png)
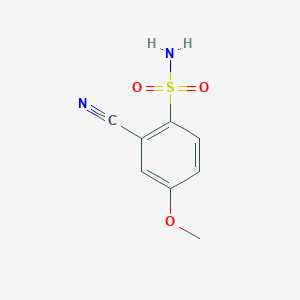
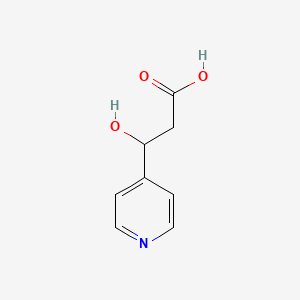
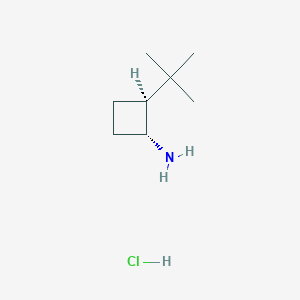
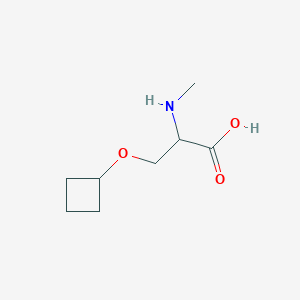
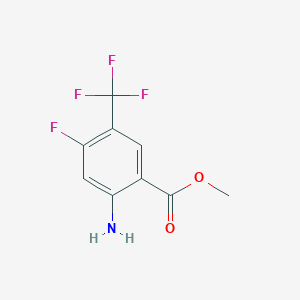
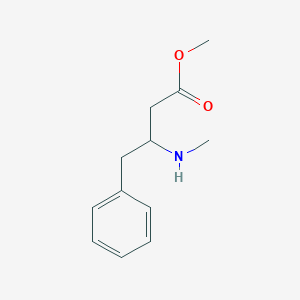
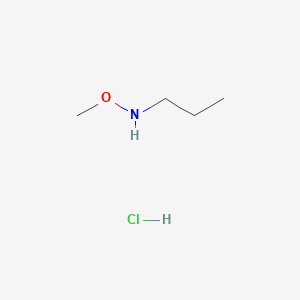
![3-[2-(Methylamino)ethoxy]benzoic acid](/img/structure/B13512905.png)
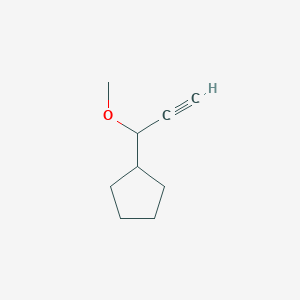
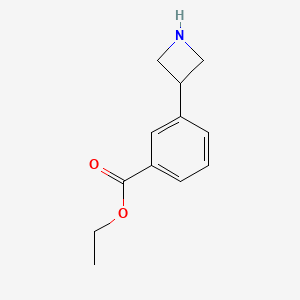
![2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid](/img/structure/B13512934.png)
![2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13512948.png)
